

An In-Depth Technical Guide to 7-Methoxy-1,4-benzothiazin-3-one

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 7-Methoxy-1,4-benzothiazin-3-one

Cat. No.: B184911

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This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, and speculative biological activities of **7-Methoxy-1,4-benzothiazin-3-one**. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of benzothiazine derivatives.

Core Chemical Properties

7-Methoxy-1,4-benzothiazin-3-one is a heterocyclic compound belonging to the benzothiazine class. While extensive experimental data for this specific molecule is limited in publicly available literature, its core chemical properties have been identified.

Property	Value	Source
Molecular Formula	C ₉ H ₉ NO ₂ S	[1]
Molecular Weight	195.24 g/mol	
Melting Point	183-187 °C	
Appearance	Solid	
CAS Number	22726-30-3	
Purity	97%	[2]

Predicted Mass Spectrometry Data:

Adduct	m/z
[M+H] ⁺	196.04268
[M+Na] ⁺	218.02462
[M-H] ⁻	194.02812
[M+NH ₄] ⁺	213.06922
[M+K] ⁺	233.99856
[M] ⁺	195.03485
[M] ⁻	195.03595

(Data from PubChem)[\[1\]](#)

Solubility: Experimental solubility data for **7-Methoxy-1,4-benzothiazin-3-one** in various solvents is not readily available. However, based on the general solubility of benzothiazine derivatives, it is expected to have low solubility in water and higher solubility in organic solvents such as dimethyl sulfoxide (DMSO), and to a lesser extent, ethanol and methanol.

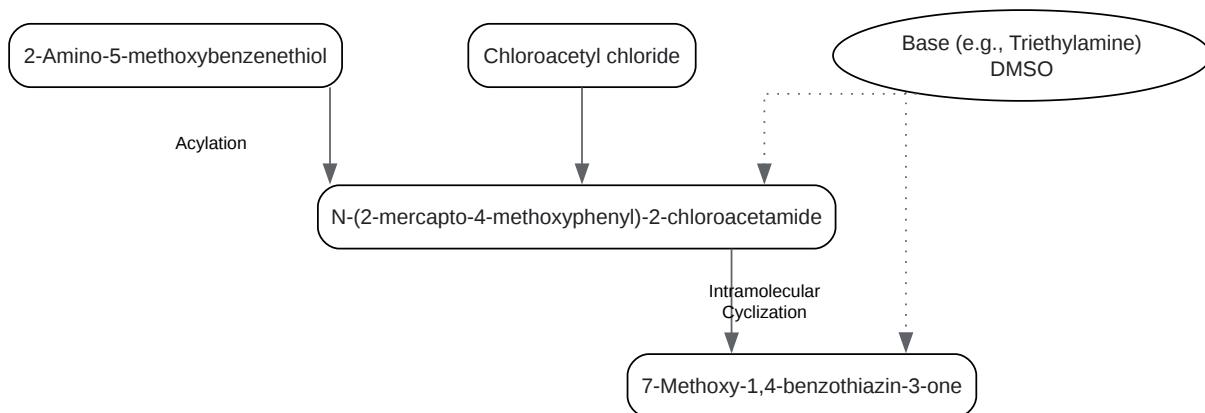
Spectral Data: Specific experimental Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra for **7-Methoxy-1,4-benzothiazin-3-one** are not available in the surveyed literature. However, spectral data for a related compound, 2-Benzoyl-7-methoxy-3-phenyl-4H-1,4-benzothiazine, can provide some comparative insights[\[3\]](#):

- IR (KBr, ν_{max} , cm^{-1}): 3400 (N-H), 1665 (>C=O), 1230, 1050 (C-O-C).
- ^1H NMR (CDCl_3) δ : 7.8-6.95 (m, Ar-H), 4.5 (s, OCH_3), 8.7 (s, N-H).

Experimental Protocols: Proposed Synthesis

A detailed experimental protocol for the synthesis of **7-Methoxy-1,4-benzothiazin-3-one** is not explicitly described in the available literature. However, a general method for the one-pot synthesis of 7-methoxy-4H-1,4-benzothiazines can be adapted. The proposed synthesis involves the condensation and oxidative cyclization of 2-amino-5-methoxybenzenethiol with a suitable C2 synthon, such as chloroacetyl chloride, in the presence of a base.

Proposed Synthetic Scheme:

[Click to download full resolution via product page](#)Proposed synthesis of **7-Methoxy-1,4-benzothiazin-3-one**.

Detailed Methodology (Proposed):

- Reaction Setup: To a stirred solution of 2-amino-5-methoxybenzenethiol (1 equivalent) in a suitable solvent such as dimethyl sulfoxide (DMSO), a base like triethylamine (1.2 equivalents) is added at room temperature.
- Acylation: Chloroacetyl chloride (1.1 equivalents) is added dropwise to the reaction mixture, and the stirring is continued for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Cyclization: The intermediate N-(2-mercaptop-4-methoxyphenyl)-2-chloroacetamide undergoes in-situ intramolecular cyclization to form the 1,4-benzothiazin-3-one ring.
- Workup and Purification: Upon completion of the reaction, the mixture is poured into ice-cold water. The precipitated solid is filtered, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Biological Activity and Signaling Pathways (Speculative)

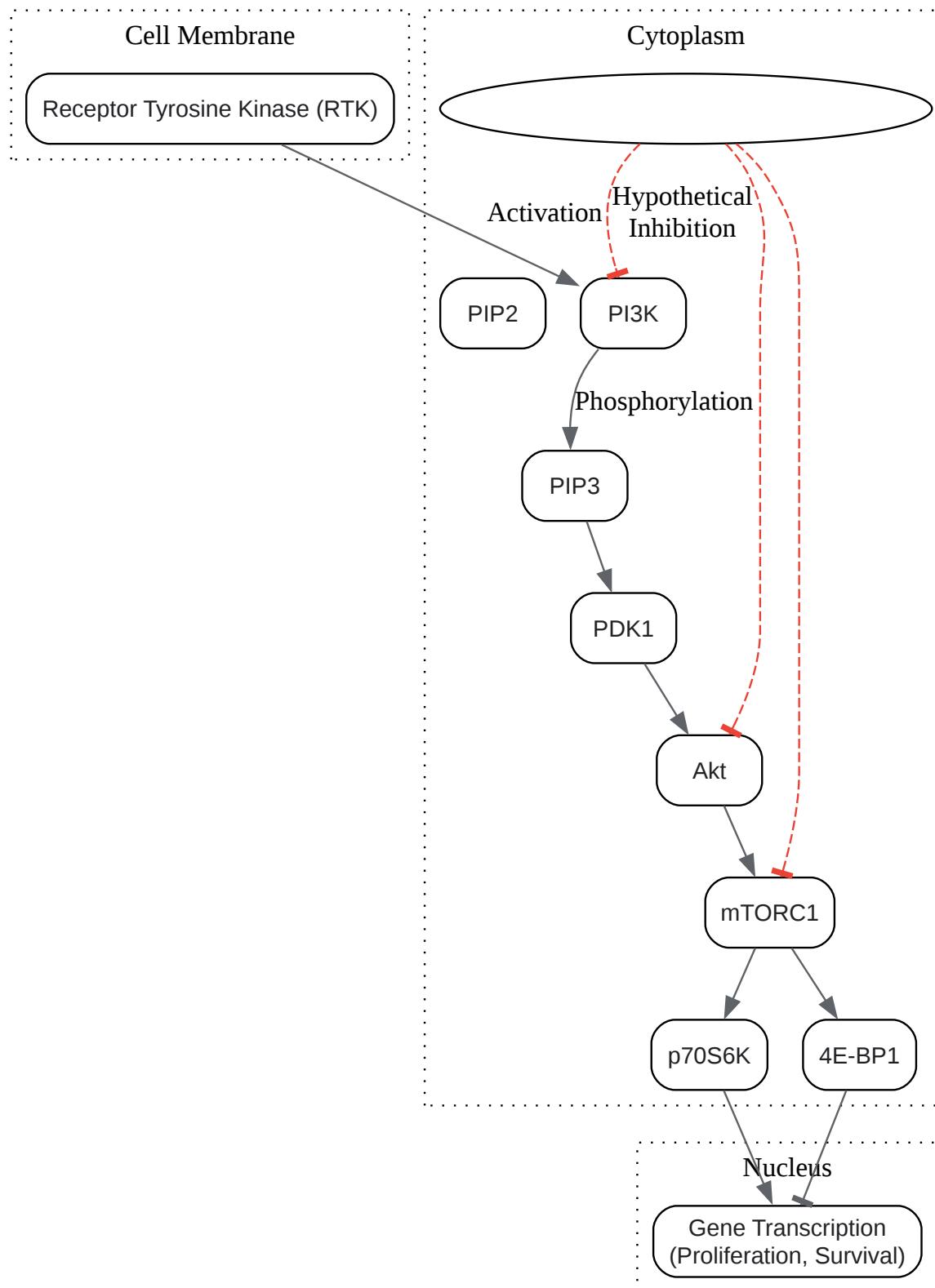
Direct experimental evidence for the biological activity of **7-Methoxy-1,4-benzothiazin-3-one** is not available in the current scientific literature. However, the broader class of 1,4-benzothiazine derivatives has been extensively studied and shown to possess a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. [4][5] Based on these findings, we can speculate on the potential biological activities and associated signaling pathways for **7-Methoxy-1,4-benzothiazin-3-one**.

Potential Anticancer Activity

Many benzothiazine derivatives have demonstrated potent anticancer activity against various cancer cell lines.[6] The proposed mechanism of action often involves the modulation of key signaling pathways that are dysregulated in cancer.

Hypothetical Signaling Pathway: Inhibition of PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. It is plausible that **7-Methoxy-1,4-benzothiazin-3-one** could exert anticancer effects by inhibiting one or more components of this pathway.



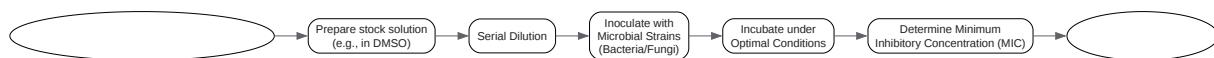
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Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

Potential Antimicrobial Activity

Benzothiazine derivatives have also been reported to exhibit significant antimicrobial activity against a range of bacteria and fungi. The mechanism of action could involve the inhibition of essential microbial enzymes or disruption of the cell membrane.

Hypothetical Experimental Workflow for Antimicrobial Screening:



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Workflow for antimicrobial activity screening.

Conclusion and Future Directions

7-Methoxy-1,4-benzothiazin-3-one is a compound with a well-defined chemical structure but limited characterization in the public domain. Based on the known biological activities of the broader benzothiazine class, this molecule represents a promising scaffold for further investigation in drug discovery, particularly in the areas of oncology and infectious diseases.

Future research should focus on:

- Complete Chemical Characterization: Obtaining detailed experimental data, including NMR, IR, and comprehensive solubility profiles.
- Biological Screening: Performing in-vitro assays to determine its cytotoxic effects against a panel of cancer cell lines and its antimicrobial activity against various pathogens.
- Mechanism of Action Studies: If biological activity is confirmed, further studies should be conducted to elucidate the specific molecular targets and signaling pathways involved.

This technical guide serves as a foundational document to stimulate and guide future research into the therapeutic potential of **7-Methoxy-1,4-benzothiazin-3-one**.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to 7-Methoxy-1,4-benzothiazin-3-one]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b184911#7-methoxy-1-4-benzothiazin-3-one-chemical-properties>

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